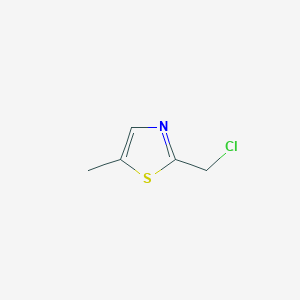

2-(Chloromethyl)-5-methylthiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-4-3-7-5(2-6)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCZTQRACVHZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921145-23-5 | |

| Record name | 2-(chloromethyl)-5-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl 5 Methylthiazole

Established Synthetic Routes to 2-(Chloromethyl)-5-methylthiazole

Conventional Multistep Synthetic Protocols

Historically, the synthesis of this compound has been achieved through multistep processes. One common route involves the use of 1,3-dichloropropene (B49464) as a starting material. semanticscholar.org This is reacted with sodium thiocyanate (B1210189) to produce 3-chloro-2-propenylthiocyanate, which then undergoes a thermal google.comgoogle.com-sigmatropic rearrangement to form 3-chloro-1-propenylisothiocyanate. semanticscholar.org The subsequent chlorination of this isothiocyanate mixture yields 2-chloro-5-chloromethylthiazole (B146395). semanticscholar.org

Another established method starts with allyl isothiocyanate, which is reacted with a chlorinating agent like chlorine or sulfuryl chloride. google.comgoogle.com This is followed by a reaction with an oxidizing agent to yield the final product. google.com The reaction temperature for the initial chlorination is typically maintained between -40°C and +30°C. google.com

A one-pot synthesis has also been described, starting from 2,3-dichloropropene and sodium thiocyanate in a solvent like toluene. This process involves a sequence of substitution, isomerization, and chlorination-cyclization reactions. patsnap.com

Atom-Economical and Sustainable Synthetic Approaches

In line with the principles of green chemistry, efforts have been made to develop more atom-economical and sustainable routes. ekb.egrsc.orgrsc.org One such approach focuses on minimizing waste and the use of hazardous materials. For instance, a method has been developed that avoids the use of large quantities of hydrochloric acid in the purification process, thus simplifying the reaction steps and reducing waste. unifiedpatents.com This method involves the chlorination of 1-isothiocyanato-2-chloro-2-propene in an organic solvent, followed by separation and purification steps. unifiedpatents.comgoogle.com

The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product, is a key driver in this area. ekb.eg Research into reagentless and sustainable protocols highlights the ongoing trend towards greener synthetic methods in chemical manufacturing. rsc.org

Novel Approaches in Thiazole (B1198619) Ring Construction Relevant to this compound Synthesis

Cyclization Reactions for Thiazole Formation

The construction of the thiazole ring is a critical step in the synthesis of this compound. Various cyclization reactions are employed to achieve this. The Hantzsch thiazole synthesis is a classic method that involves the reaction of α-haloketones with thioamides. nih.gov More recent developments include catalyst-free heterocyclization reactions of α-chloroglycinates with thiobenzamides or thioureas. nih.govresearchgate.net

Another approach involves the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides to regioselectively synthesize disubstituted thiazoles. nih.gov The Gewald reaction, traditionally used for synthesizing 2-aminothiophenes, has been modified to produce 2-substituted thiazoles from α-methine nitrile compounds. beilstein-journals.org Furthermore, the reaction of α-halo-substituted aldehydes with thiourea (B124793) is a known method for forming the thiazole ring. researchgate.net

Functional Group Interconversions on Existing Thiazole Scaffolds

Functional group interconversions on a pre-existing thiazole ring provide another synthetic pathway. For instance, a sulfone group on a thiazole ring can act as a versatile handle for various transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.orgnih.gov This allows for the introduction of different substituents onto the thiazole core.

The synthesis of various thiazole derivatives often involves the modification of functional groups at different positions of the thiazole ring. benthamscience.comresearchgate.net For example, 2-chloro-5-hydroxymethylthiazole can be produced from 2-chloro-5-chloromethylthiazole through displacement of the aliphatic chlorine with a formate (B1220265) anion, followed by hydrolysis. semanticscholar.org

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for improving the yield, purity, and efficiency of the synthesis of this compound. Key parameters that are often adjusted include temperature, reaction time, solvent, and the choice of catalyst.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Parameter | Optimized Conditions | Reference |

| Temperature | Chlorination: -40°C to +30°C | google.com |

| Chlorination: 25-40°C | google.com | |

| Isomerization: 120°C | patsnap.com | |

| Reaction Time | 0.1 to 48 hours (variant dependent) | google.com |

| 3-12 hours after chlorine introduction | google.com | |

| Solvent | Toluene for one-pot synthesis | patsnap.com |

| Chloroform (B151607) for extraction | google.com | |

| Catalyst | Tetrabutylammonium (B224687) bromide (phase transfer catalyst) | patsnap.com |

| Catalyst-free heterocyclization | nih.govresearchgate.net |

The use of organocatalysts, such as camphorsulfonic acid, has been explored for the synthesis of related heterocyclic compounds, offering advantages like being metal-free and low-cost. researchgate.net The development of efficient catalyst systems is an active area of research, aiming to enhance reaction rates and selectivity. researchgate.netresearchgate.net For instance, in some syntheses of thiazole derivatives, no catalyst is required at all, simplifying the process and reducing costs. nih.gov

Exploration of Solvent Systems

The choice of solvent is a critical factor in the synthesis of this compound, influencing reaction rates, product yields, and ease of purification. Research and patent literature reveal that the synthesis, particularly the chlorination steps, can be conducted under a variety of solvent conditions, including in the absence of a solvent. googleapis.com

Halogenated hydrocarbons are frequently cited as effective solvents for these reactions. googleapis.com For instance, in the synthesis of 2-chloro-5-(chloromethyl)thiazole from 2-chloroallyl isothiocyanate using sulfuryl chloride, dichloromethane (B109758) is used as the solvent. googleapis.com After the reaction, the solvent and excess sulfuryl chloride are removed by distillation. googleapis.com Other suitable halogenated hydrocarbons include chloroform, carbon tetrachloride, 1,2-dichloroethane, 1,1,1-trichloroethane, and 1,1,2,2-tetrachloroethane. googleapis.com The use of chloroform has been documented in the chlorination of a mixture of cis and trans isomers of 3-chloro-1-propenylisothiocyanate to yield 2-chloro-5-chloromethylthiazole. semanticscholar.org

In other synthetic routes, different types of organic solvents are employed. Patent literature describes the use of esters like ethyl acetate (B1210297) and butyl acetate, as well as alcohols such as methanol (B129727), propanol, and butanol for crystallization and purification processes. epo.org Nitriles, such as acetonitrile, are also listed as viable organic solvents. google.com The reaction of 1,3-dichloropropene with sodium thiocyanate has been successfully carried out in dimethyl sulfoxide (B87167) in the presence of a phase transfer catalyst. epo.org The selection of the solvent system is often tailored to the specific reactants and chlorinating agents used. For example, when chlorine gas is the chlorinating agent, it can be dissolved in solvents like carbon tetrachloride before being introduced into the reaction. googleapis.comepo.org

The reaction can also be performed in aqueous systems or mixed aqueous-organic systems. One process notes that when using an organic solvent, it is preferable for it to contain about 5-50% water. googleapis.com

Table 1: Solvent Systems in the Synthesis of this compound and its Precursors

| Precursor/Starting Material | Reaction Step | Solvent(s) | Observations | Source(s) |

|---|---|---|---|---|

| Allyl isothiocyanate derivative | Chlorination | Dichloromethane, Chloroform, Carbon tetrachloride, 1,2-dichloroethane | The reaction can also be performed without a solvent. | googleapis.com |

| 2-Chloroallyl isothiocyanate | Chlorination with Sulfuryl Chloride | Chloroform | The inner temperature was maintained at 30°C or below. | googleapis.com |

| 3-Chloro-1-propenylisothiocyanate | Chlorination with Chlorine Gas | Chloroform | The filtrate was concentrated to remove the solvent, yielding the product. | semanticscholar.org |

| 1-isothiocyanate-2-chloro-2-propenyl | Chlorination with Chlorine Gas | 1,2-dichloroethane, Methylene dichloride, Acetonitrile | The mass ratio of the precursor to the organic solvent is specified as 1:1.3-5. | google.com |

| 1,3-Dichloropropene & Sodium Thiocyanate | Thiocyanation | Dimethyl sulfoxide (with phase transfer catalyst), Methanol | The reaction in methanol was heated to reflux (64-66°C). | epo.org |

| 2-Chloro-5-methylthiazole (B1589247) | Side-chain chlorination | Carbon tetrachloride | N-chlorosuccinimide was used as the chlorinating agent. | google.com |

Role of Catalysis in Enhancing Synthesis Efficiency

Catalysis plays a significant role in several synthetic routes to this compound, primarily by enabling milder reaction conditions, improving reaction rates, and facilitating specific chemical transformations.

One key application of catalysis is in the rearrangement of precursors. For instance, the conversion of 3-chloro-1-thiocyanato-2-propene to 3-chloro-1-isothiocyanato-1-propene, a precursor to the target thiazole, can be facilitated by the presence of metal salts. epo.org Catalysts for this rearrangement include salts of metals from Group 2A, 7A, 8, and 1B of the periodic table. epo.org

Phase transfer catalysts are also employed to facilitate reactions between reactants in immiscible phases. In the synthesis of 3-chloro-1-thiocyanato-2-propene from 1,3-dichloropropene and sodium thiocyanate in an organic solvent system, tetrabutylammonium chloride has been used effectively. epo.org

Furthermore, radical initiators are crucial for specific chlorination reactions. The synthesis of 2-chloro-5-chloromethylthiazole from 2-chloro-5-methylthiazole involves a side-chain chlorination. google.com This reaction is carried out using a chlorinating agent like N-chlorosuccinimide in the presence of a radical initiator such as dibenzoyl peroxide. google.comgoogle.com This method specifically targets the methyl group for chlorination, leaving the thiazole ring intact. In some cases, this catalytic reaction is paired with UV irradiation to promote the radical mechanism. google.com

While not directly involved in the synthesis of this compound itself, catalysts like palladium on carbon are used in subsequent steps to convert it into other valuable derivatives, such as 5-hydroxymethylthiazole (B23344), through hydrodehalogenation. semanticscholar.org

Table 2: Catalysts in the Synthesis of this compound and its Intermediates

| Catalyst | Type | Reaction Step | Purpose | Source(s) |

|---|---|---|---|---|

| Dibenzoyl peroxide | Radical Initiator | Side-chain chlorination of 2-chloro-5-methylthiazole | To initiate the chlorination of the methyl group with N-chlorosuccinimide. | google.comgoogle.com |

| Tetrabutylammonium chloride | Phase Transfer Catalyst | Reaction of 1,3-dichloropropene and sodium thiocyanate | To facilitate the reaction between the aqueous and organic phases. | epo.org |

| Metal Salts (Group 2A, 7A, 8, 1B) | Lewis Acid / Rearrangement Catalyst | Rearrangement of 3-chloro-1-thiocyanato-2-propene | To catalyze the thermal epo.orgepo.org-sigmatropic rearrangement to the isothiocyanate. | epo.org |

| Palladium on carbon | Hydrogenation Catalyst | Dehalogenation of 2-chloro-5-hydroxymethyl-thiazole | Used in a subsequent reaction to produce 5-hydroxymethylthiazole. | semanticscholar.org |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that govern the reaction kinetics, yield, and selectivity of the synthesis of this compound. Most documented procedures are conducted at atmospheric pressure, simplifying the required industrial equipment. google.com

The reaction temperature, however, is carefully controlled and varies significantly depending on the specific synthetic pathway and reagents. For the chlorination of allyl isothiocyanate derivatives, a broad temperature range of -20°C to 150°C is reported, with a more preferred range of 0°C to 60°C. epo.org More specific examples show even tighter control. For instance, the dropwise addition of a carbon tetrachloride solution of chlorine to 2-chloroallyl isothiocyanate is performed while cooling with ice to maintain an internal temperature of 5°C or below. googleapis.com In another instance, using sulfuryl chloride as the chlorinating agent for the same precursor, the temperature was kept at or below 30°C in a water bath. googleapis.com

A different process for preparing the compound from 1-isothiocyanate-2-chloro-2-propenyl specifies a reaction temperature of 25-40°C. google.com The subsequent stirring to complete the reaction is also carried out within this temperature range for 3 to 12 hours. google.com Another patented process describes a general reaction temperature range of -20°C to +180°C, with a preferred range of 0°C to +80°C, often falling between room temperature and the reflux temperature of the specific reaction mixture. google.com For the chlorination of propionaldehyde (B47417) to 2-chloropropionaldehyde, a precursor for a multi-step synthesis, a much lower temperature range of -30°C to 30°C is required. google.com

The crystallization temperature for purifying the crude product is also a critical parameter, with a preferred range of -50°C to 30°C, and more specifically -30°C to 0°C, to achieve high purity. epo.org

Table 3: Temperature Conditions for Key Synthetic Steps

| Reaction/Process | Temperature Range | Preferred/Specific Temperature | Pressure | Source(s) |

|---|---|---|---|---|

| Chlorination of 3-chloro-1-isothiocyanato-1-propene | -20°C to 150°C | 0°C to 60°C | Atmospheric | epo.org |

| Chlorination of 2-chloroallyl isothiocyanate with Chlorine | ≤ 5°C | ≤ 5°C | Atmospheric | googleapis.com |

| Chlorination of 2-chloroallyl isothiocyanate with Sulfuryl Chloride | ≤ 30°C | ≤ 30°C | Atmospheric | googleapis.com |

| Chlorination of 1-isothiocyanate-2-chloro-2-propenyl | 25°C to 40°C | 30°C to 40°C | Atmospheric | google.com |

| General Chlorination (e.g., of compound II) | -20°C to +180°C | 0°C to +80°C | Atmospheric | google.com |

| Chlorination of Propionaldehyde | -30°C to 30°C | -20°C to 20°C | Atmospheric | google.com |

| Crystallization of crude product | -50°C to 30°C | -30°C to 0°C | Not specified | epo.org |

Chemical Reactivity and Transformation of 2 Chloromethyl 5 Methylthiazole

Reactivity of the Chloromethyl Moiety

The chloromethyl group attached to the C5 position of the thiazole (B1198619) ring is a primary alkyl halide. Its reactivity is significantly influenced by the adjacent thiazole ring, which can stabilize transition states and intermediates. This moiety is the primary site for transformations designed to elaborate the side-chain functionality.

Nucleophilic Substitution Reactions

The most prominent reactions involving the chloromethyl group are nucleophilic substitutions, where the chlorine atom is displaced by a wide variety of nucleophiles. These reactions are fundamental to the use of 2-(Chloromethyl)-5-methylthiazole as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. semanticscholar.orgchemicalbook.compharmaffiliates.com

Given that the chloromethyl group is a primary alkyl halide, its nucleophilic substitution reactions proceed almost exclusively through a bimolecular (S_N2) pathway. This mechanism involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the chloride leaving group. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. ucalgary.ca

A well-documented example is the reaction of this compound with sodium formate (B1220265) to produce the corresponding formate ester. semanticscholar.org This transformation is a key step in the synthesis of 5-hydroxymethylthiazole (B23344) derivatives. semanticscholar.org The reaction is often facilitated by a phase-transfer catalyst, which aids the transport of the formate anion into the organic phase where the reaction occurs.

Table 1: Nucleophilic Substitution (S_N2) of this compound with Sodium Formate

| Reactant | Nucleophile | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| This compound | Sodium Formate | Aliquat 336 | Heptane | 2-Chloro-5-(formyloxymethyl)thiazole | semanticscholar.org |

Other nucleophiles, such as amines, can also be used. The lone pair on the nitrogen atom of an amine makes it a potent nucleophile for S_N2 reactions with alkyl halides. libretexts.orgsavemyexams.com While specific examples with this compound are part of proprietary synthesis routes, the general mechanism follows a standard S_N2 pathway.

Unimolecular nucleophilic substitution (S_N1) reactions, which proceed through a carbocation intermediate, are not a significant pathway for this compound. S_N1 reactions favor tertiary and secondary alkyl halides due to the stability of the corresponding carbocations. Primary carbocations, such as the one that would form from the loss of the chloride ion from the chloromethyl group, are inherently unstable. ucalgary.ca Consequently, even with the potential for some electronic stabilization from the adjacent thiazole ring, the high energy of this primary carbocation intermediate makes the S_N1 pathway energetically unfavorable compared to the concerted S_N2 mechanism. The scientific literature does not provide evidence for S_N1 reactions with this substrate.

Elimination Reactions

Elimination reactions, typically E2 (bimolecular elimination), are common competing pathways for nucleophilic substitutions, especially when strong bases are used with alkyl halides. masterorganicchemistry.commasterorganicchemistry.comkhanacademy.org An E2 reaction involves the abstraction of a proton from a carbon atom adjacent (beta) to the leaving group, leading to the formation of a double bond. libretexts.org

In the case of this compound, an elimination reaction would involve the removal of a proton from the C5-methyl group and the loss of the chloride, to form a 2-chloro-5-methylenethiazole. However, this reaction is not prominently reported in the literature for this specific compound. Several factors disfavor this pathway:

Substrate Type : Primary halides like the chloromethyl group are generally more susceptible to S_N2 substitution than elimination. khanacademy.org

Acidity of Protons : The protons on the adjacent methyl group are not exceptionally acidic, requiring a very strong base to be abstracted efficiently.

Reaction Conditions : The nucleophiles typically employed, such as formate or amines under controlled conditions, are chosen to favor substitution over elimination.

While it is theoretically possible that using a strong, sterically hindered base (like potassium tert-butoxide) could promote an E2 elimination, substitution reactions remain the overwhelmingly dominant and synthetically useful pathway for the chloromethyl moiety. libretexts.org

Radical Reactions Involving the Chloromethyl Group

The synthesis of this compound itself provides a key example of a radical reaction involving the side chain. The compound is commonly prepared via the free-radical chlorination of its precursor, 2-chloro-5-methylthiazole (B1589247). google.com

This reaction is initiated by a radical initiator, such as dibenzoyl peroxide, and proceeds via a classic free-radical chain mechanism. The initiator generates radicals that abstract a hydrogen atom from the methyl group, forming a stabilized thiazolyl-methyl radical. This radical then reacts with a halogen source, like N-chlorosuccinimide (NCS), to form the final product and regenerate a radical to continue the chain. google.com Bromination of similar thiazole derivatives can also be achieved using N-bromosuccinimide (NBS) and UV light as a radical initiator. nih.gov

Table 2: Free-Radical Chlorination to Synthesize this compound

| Substrate | Reagent | Initiator | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-methylthiazole | N-Chlorosuccinimide (NCS) | Dibenzoyl Peroxide | Carbon Tetrachloride | This compound | google.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring itself possesses aromatic character and can undergo substitution reactions. However, its reactivity is heavily influenced by the presence of the nitrogen and sulfur heteroatoms and the existing substituents: the electron-withdrawing chloro group at C2 and the electron-donating methyl group at C5.

Electrophilic Aromatic Substitution

The thiazole ring is generally considered electron-deficient compared to benzene, making it less reactive towards electrophiles. masterorganicchemistry.com The reactivity of the ring in this compound is further diminished by the strongly deactivating, electron-withdrawing chloro-substituent at the C2 position.

Based on these findings, it can be inferred that electrophilic aromatic substitution (e.g., nitration, sulfonation, Friedel-Crafts reactions) on this compound would be extremely sluggish. If forced under harsh conditions, any substitution would be expected to occur at the C4 position, but this is not a common or synthetically viable transformation for this molecule.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the thiazole ring, exacerbated by the C2-chloro substituent, makes the ring susceptible to nucleophilic aromatic substitution (S_NAr), specifically at the C2 position. ias.ac.in In this type of reaction, a potent nucleophile attacks the carbon bearing the leaving group (chlorine), forming a temporary, negatively charged intermediate (a Meisenheimer-like complex), which then rearomatizes by expelling the chloride ion.

This pathway is common for N-heteroaromatic compounds bearing halogens at electron-deficient positions. researchgate.net While specific examples detailing the S_NAr of this compound are not abundant in readily available literature, the principles of heteroaromatic chemistry suggest that strong nucleophiles like amines, alkoxides, or thiolates could displace the C2-chlorine, likely requiring elevated temperatures to proceed at a reasonable rate.

A related reaction is the reductive dehalogenation of the C2-chlorine using hydrogen gas and a palladium catalyst, which demonstrates that the C2-Cl bond can be cleaved under specific chemical conditions. semanticscholar.org

Regioselectivity and Electronic Effects

The presence of both an electron-withdrawing chlorine atom and an electron-donating methyl group on the thiazole ring influences the regioselectivity of its reactions. nih.gov The chloromethyl group at the 2-position and the methyl group at the 5-position create a specific electronic environment that directs incoming reagents to particular sites.

The chlorine atom on the thiazole ring deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Conversely, the chloromethyl group is highly susceptible to nucleophilic substitution, where the chloride ion is displaced by a nucleophile. This dual reactivity allows for selective transformations at either the ring or the side chain. For instance, the aliphatic chlorine can be displaced by a formate anion, which can then be hydrolyzed to an alcohol. semanticscholar.org

Influence of Ring Substituents on Reactivity

Substituents on the thiazole ring significantly modulate the reactivity of this compound. The methyl group at the 5-position is an electron-donating group, which can influence the rate and outcome of reactions at the chloromethyl group.

For example, in nucleophilic substitution reactions at the chloromethyl carbon, the electron-donating nature of the methyl group can stabilize the transition state, thereby affecting the reaction kinetics. The electronic properties of substituents can be characterized by their inductive and resonance effects, which in turn dictate the chemical shifts observed in spectroscopic analyses like Carbon-13 NMR. nih.gov

| Carbon Position | 13C NMR Chemical Shift (δ) in CDCl3 |

| C-2 | 152.6 ppm |

| C-4 | 140.2 ppm |

| C-5 | 137.5 ppm |

| -CH2- | 37.1 ppm |

| Data sourced from literature reports. semanticscholar.orgchemicalbook.com |

Cycloaddition Reactions and Pericyclic Processes

While specific examples of cycloaddition reactions directly involving this compound are not extensively documented in readily available literature, the thiazole ring itself can theoretically participate in such reactions. Thiazoles can act as dienes or dienophiles in [4+2] cycloaddition reactions, although this reactivity is less common compared to other heterocyclic systems.

Pericyclic processes, such as sigmatropic rearrangements, are crucial in the synthesis of the precursor to this compound. For instance, 3-chloro-2-propenylthiocyanate undergoes a thermal semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate, which is a key intermediate. semanticscholar.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro-substituents on this compound provide handles for such transformations.

Suzuki, Heck, Sonogashira, and Stille Couplings

The chlorine atom on the thiazole ring of this compound can participate in various palladium-catalyzed cross-coupling reactions. clockss.org These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide. The chloro-substituted thiazole can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base.

Heck Reaction: This reaction couples the chloro-thiazole with an alkene. A palladium catalyst is used to facilitate the formation of a new carbon-carbon bond.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the chloro-thiazole and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst.

Stille Coupling: This reaction involves the coupling of the chloro-thiazole with an organotin compound, catalyzed by palladium.

These reactions offer a versatile platform for the derivatization of the thiazole core, enabling the synthesis of a wide array of compounds with potential applications in various fields. researchgate.netnih.govresearchgate.netrsc.orgyoutube.com

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki | Aryl/vinyl boronic acid/ester | Pd catalyst, Base | Aryl/vinyl-substituted thiazole |

| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted thiazole |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst | Alkynyl-substituted thiazole |

| Stille | Organostannane | Pd catalyst | Aryl/vinyl-substituted thiazole |

C-H Activation Strategies

Direct C-H activation is an emerging and highly efficient strategy in organic synthesis that avoids the pre-functionalization of starting materials. In the context of this compound, C-H activation could potentially be employed to directly functionalize the C-4 position of the thiazole ring.

While specific literature on C-H activation of this compound is sparse, the general principles of C-H activation on thiazole rings are being actively explored. clockss.org These methods often utilize transition metal catalysts, such as palladium, rhodium, or iridium, to selectively cleave a C-H bond and form a new C-C or C-heteroatom bond. The development of such strategies for this compound would offer a more atom-economical route to novel derivatives.

Advanced Spectroscopic and Structural Elucidation of 2 Chloromethyl 5 Methylthiazole and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms within a molecule. For 2-(chloromethyl)-5-methylthiazole, the ¹H NMR spectrum provides distinct signals for the different proton environments.

In a typical ¹H NMR spectrum of a related compound, 2-chloro-5-chloromethylthiazole (B146395), recorded in deuterated chloroform (B151607) (CDCl₃), a singlet is observed at approximately 7.3 ppm, which is attributed to the proton at the C4 position of the thiazole (B1198619) ring (H-4). chemicalbook.comsemanticscholar.org Another singlet appears around 4.6 ppm, corresponding to the two protons of the chloromethyl group (-CH₂Cl). chemicalbook.comsemanticscholar.org The chemical shift of protons is influenced by the electron density around them; electronegative atoms like chlorine deshield the protons, causing them to resonate at a higher chemical shift (downfield). msu.edupdx.edu

For this compound, one would expect to see a signal for the methyl protons, in addition to the signals for the C4 proton and the chloromethyl protons. The chemical shift of these methyl protons would likely be in the range of 2.4-2.5 ppm, as seen in other methyl-substituted thiazoles. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Thiazole Derivatives in CDCl₃

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Thiazole H-4 | ~7.3 | Singlet |

| -CH₂Cl | ~4.6 | Singlet |

| -CH₃ | ~2.4-2.5 | Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific derivative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

For 2-chloro-5-chloromethylthiazole, the ¹³C NMR spectrum in CDCl₃ shows signals at approximately 152.6 ppm (C-2), 140.2 ppm (C-4), 137.5 ppm (C-5), and 37.1 ppm for the chloromethyl carbon (-CH₂-). chemicalbook.comsemanticscholar.org The carbon atoms of the thiazole ring are significantly deshielded and appear at higher chemical shifts compared to the aliphatic chloromethyl carbon. docbrown.info

In the case of this compound, the spectrum would also include a signal for the methyl carbon, typically appearing at a much lower chemical shift (upfield), around 10-20 ppm. docbrown.info The chemical shifts of the ring carbons would also be influenced by the methyl substituent.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Thiazole Derivatives in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

| C-2 (Thiazole) | ~152-160 |

| C-4 (Thiazole) | ~140-145 |

| C-5 (Thiazole) | ~135-140 |

| -CH₂Cl | ~35-45 |

| -CH₃ | ~10-20 |

Note: These are approximate ranges and can be influenced by substituents and solvent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing correlations between different nuclei, providing unambiguous structural assignments, especially for complex molecules. rsc.orgresearchgate.netsigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For thiazole derivatives, COSY can confirm the connectivity between protons in more complex side chains or substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.net This is extremely useful for assigning the proton and carbon signals of the -CH₂Cl and -CH₃ groups in this compound.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). researchgate.netipb.pt This technique is invaluable for piecing together the molecular framework. For instance, an HMBC experiment on this compound would show correlations between the protons of the methyl group and the C-4 and C-5 carbons of the thiazole ring, and between the chloromethyl protons and the C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netipb.pt This is particularly useful for determining the stereochemistry and conformation of molecules. For thiazole derivatives with flexible side chains, NOESY can provide insights into their preferred spatial arrangement.

The combined application of these 2D NMR techniques allows for a complete and confident structural elucidation of this compound and its derivatives. rsc.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying their presence.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the methyl and chloromethyl groups, the C=N and C=C stretching vibrations of the thiazole ring, and the C-Cl stretching vibration. iosrjournals.org The C-H stretching vibrations typically appear in the region of 3100-2900 cm⁻¹. nih.gov The thiazole ring vibrations are expected in the 1600-1400 cm⁻¹ region. nih.gov The C-Cl stretching vibration usually gives a signal in the range of 800-600 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic/Thiazole) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Stretching | ~3000-2850 |

| C=N (Thiazole) | Stretching | ~1650-1550 |

| C=C (Thiazole) | Stretching | ~1600-1475 |

| C-N (Thiazole) | Stretching | ~1380-1250 nih.gov |

| C-Cl | Stretching | ~800-600 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It measures the inelastic scattering of monochromatic light. While some vibrations are strong in FTIR, others may be strong in Raman, providing a more complete picture of the vibrational modes.

The Raman spectrum of this compound would also exhibit bands corresponding to the various functional groups. The symmetric vibrations, such as the C-S stretching of the thiazole ring, often give rise to strong Raman signals. researchgate.net The C=C and C=N stretching vibrations of the ring will also be observable. rsc.org Analysis of the Raman spectrum, in conjunction with FTIR data, allows for a more confident assignment of the vibrational modes and a deeper understanding of the molecular structure. researchgate.netrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. Thiazoles, in general, are known to produce abundant molecular ions upon electron ionization, and their fragmentation patterns are often specific, aiding in structure elucidation. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides the determination of the exact mass of the molecular ion, which in turn allows for the unambiguous confirmation of the elemental composition of this compound. The precise mass measurement distinguishes the compound from others with the same nominal mass but different atomic compositions.

For this compound, with the chemical formula C₅H₆ClNS, the expected monoisotopic mass can be calculated with high precision. This capability is critical for confirming the identity of the compound in complex mixtures or as a product of a chemical reaction. HRMS is also invaluable for analyzing the fragments produced, as the exact mass of each fragment ion helps to deduce its elemental formula, providing a solid foundation for elucidating fragmentation pathways. kobv.denih.gov

Table 1: HRMS Data for this compound This table is based on theoretical calculations for the specified compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₆ClNS |

| Calculated Monoisotopic Mass | 147.0015 |

| Nominal Mass | 147 |

| Isotopic Peaks (Relative Abundance) | M+ (¹²C₅¹H₆³⁵Cl¹⁴N³²S): 100%M+1: 6.66%M+2 (¹²C₅¹H₆³⁷Cl¹⁴N³²S): 32.00% |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the fragmentation pathways of a molecule. nih.gov In an MS/MS experiment, the molecular ion of this compound is selectively isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides detailed insights into the molecule's connectivity and structural stability.

The fragmentation of thiazole derivatives is influenced by the nature and position of their substituents. rsc.org For this compound, fragmentation is expected to initiate at the weakest bonds and lead to the formation of stable carbocations or neutral losses. Key fragmentation steps likely include the loss of a chlorine radical, cleavage of the chloromethyl group, and fragmentation of the thiazole ring itself. The most common fragmentation in carbonyl compounds is α-cleavage, and McLafferty rearrangement is also possible in systems with sufficiently long chains. miamioh.edu The study of related molecules like 2-methylthiazole (B1294427) (C₄H₅NS) shows a base peak corresponding to the molecular ion, indicating the stability of the thiazole ring. nist.gov

Table 2: Proposed MS/MS Fragmentation Pathway for this compound This table outlines a plausible fragmentation pattern based on established chemical principles.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 147 | 112 | Cl• | [C₅H₆NS]⁺ (Methylthiazolyl-methyl cation) |

| 147 | 98 | CH₂Cl• | [C₄H₄NS]⁺ (5-Methylthiazole cation) |

| 112 | 85 | HCN | [C₄H₅S]⁺ |

| 98 | 71 | HCN | [C₃H₃S]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While a crystal structure for this compound is not publicly available, the structure of the closely related compound, 2-Chloro-5-(chloromethyl)thiazole (C₄H₃Cl₂NS), provides significant insights into the expected molecular geometry and packing. nih.govresearchgate.net

In the crystal structure of 2-Chloro-5-(chloromethyl)thiazole, the thiazole ring is planar. nih.gov The bond lengths and angles are within the normal ranges for thiazole derivatives. nih.gov The analysis reveals that the chloromethyl carbon atom lies close to the mean plane of the thiazole ring. nih.gov Such studies on related thiazole derivatives are crucial for understanding non-covalent interactions, such as hydrogen bonds and π-π stacking, which dictate the crystal packing. tandfonline.comnih.gov

Table 3: Crystallographic Data for the Analogue 2-Chloro-5-(chloromethyl)thiazole Data sourced from the crystallographic study of 2-Chloro-5-(chloromethyl)thiazole. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₃Cl₂NS |

| Molecular Weight | 168.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 4.2430 (8) Åb = 17.151 (3) Åc = 9.1640 (18) Åα = 90°β = 96.82 (3)°γ = 90° |

| Volume (V) | 662.2 (2) ų |

| Calculated Density (Dx) | 1.686 Mg m⁻³ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The absorption spectrum of the parent thiazole molecule shows intense bands resulting from π → π* and n → π* transitions. researchgate.net

The substituents on the thiazole ring significantly influence the energy and intensity of these electronic transitions. The methyl group (-CH₃) at the C5 position is an electron-donating group, which typically causes a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions due to the stabilization of the excited state. Conversely, the chloromethyl group (-CH₂Cl) at the C2 position has an electron-withdrawing character, which can lead to a hypsochromic shift (a shift to shorter wavelengths). The resulting UV-Vis spectrum of this compound is a composite of these effects. Theoretical studies on thiazole derivatives have shown that electron acceptor substitutions can cause a red-shift in the absorption and emission spectra. science.gov The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding these electronic transitions. science.gov

Table 4: Expected Electronic Transitions for this compound This table presents a qualitative prediction based on the known spectra of thiazole and substituent effects.

| Transition Type | Expected Wavelength Region (nm) | Description |

|---|---|---|

| π → π* | 230 - 260 | An electron is excited from a π bonding orbital to a π* antibonding orbital. This is typically a high-intensity absorption band. |

Computational and Theoretical Investigations of 2 Chloromethyl 5 Methylthiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy, which are crucial for understanding a molecule's reactivity. researchgate.net

Density Functional Theory (DFT) Studies

In a typical DFT analysis of a thiazole (B1198619) derivative, the geometry is optimized to find the lowest energy conformation. mdpi.com Subsequent calculations can determine key electronic parameters, as shown in the hypothetical data table below, which is based on findings for related compounds. researchgate.net

| Parameter | Description | Typical Calculated Value Range (for related thiazoles) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.4 to -5.9 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.7 to -2.4 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.4 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 1.5 to 4.0 D |

| Polarizability | Tendency of the electron cloud to be distorted by an electric field | High values suggest increased bioactivity |

| This table is illustrative, based on data from computational studies of various thiazole and thiadiazole derivatives for comparative purposes. nih.govresearchgate.net |

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for predicting reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. researchgate.net DFT studies also enable the simulation of UV-Visible spectra by calculating vertical absorption and emission transitions, which can be correlated with experimental data. nih.gov

Ab Initio Calculations

Ab initio calculations, which are based on first principles without using experimental data for parametrization, offer another powerful tool for studying molecular systems. researchgate.net These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a hierarchical approach to approximating the Schrödinger equation. nih.gov

For heterocyclic compounds like thiazoles, ab initio methods are used to accurately determine molecular geometries, vibrational frequencies, and reaction energies. researchgate.net For example, a study on 5-chloro-1,2,4-triazole used ab initio methods to calculate the structures of its tautomeric forms and predict their relative stabilities. researchgate.net A similar approach applied to 2-(chloromethyl)-5-methylthiazole could elucidate the conformational preferences of the chloromethyl group relative to the thiazole ring. A crystallographic study of the related 2-chloro-5-(chloromethyl)thiazole revealed that the thiazole ring is planar, with the chloromethyl carbon atom lying close to this plane. nih.govresearchgate.net Ab initio calculations could further explore the rotational energy barrier of the C-C bond connecting the chloromethyl group to the ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.gov By simulating the motions of atoms and molecules over time, MD can reveal the dynamic nature of a compound. researchgate.net

While specific MD simulations for this compound are not readily found, studies on other thiazole derivatives highlight the utility of this technique. For instance, MD simulations have been used to investigate the stability of protein-ligand complexes involving thiazole-based inhibitors. nih.govplos.org These simulations track metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the ligand within a binding site. nih.govresearchgate.net Such an approach could theoretically be used to study how this compound interacts with enzymes or receptors, providing insights into its potential biological activities or mechanisms of action. A 100 ns simulation of a thiazole derivative complexed with a protein target, for example, confirmed the stability of the binding, supporting its potential as a lead compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in drug discovery and materials science for predicting the properties of new compounds. researchgate.net

QSAR studies have been successfully applied to various series of thiazole derivatives to develop models that predict their activity as, for example, anti-inflammatory or antimicrobial agents. researchgate.netmdpi.com These models are built using a set of known molecules and their measured activities. Molecular descriptors, which are numerical representations of a molecule's properties (e.g., topological, electronic, or steric), are calculated for each compound. researchgate.net

A 2D-QSAR study on 59 thiazole derivatives acting as 5-lipoxygenase inhibitors generated a model with a good correlation coefficient (R² = 0.626), demonstrating the predictive power of the approach. researchgate.net Another QSAR study on thiazole analogues as α-glucosidase inhibitors resulted in a highly predictive model (R² = 0.9061), which was further validated by docking studies. researchgate.net Although no specific QSAR model for this compound is published, its molecular descriptors could be calculated and used in existing models for related thiazole series to estimate its potential activity.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. chemrxiv.org This allows for the mapping of reaction pathways and the determination of activation barriers, providing a deeper understanding of reaction kinetics and selectivity. chemrxiv.org

The synthesis of many complex molecules involves this compound as a key building block. Computational studies can be employed to investigate the mechanisms of reactions in which it participates. For example, DFT calculations could model the nucleophilic substitution reactions at the chloromethyl group, a common transformation for this intermediate. Such studies would calculate the energy profile for the reaction, identifying the transition state structure and the activation energy, thereby explaining the observed reactivity and regioselectivity. Studies on the reactions of elemental sulfur with nucleophiles have successfully used DFT to map out complex reaction pathways and identify the most favorable decomposition routes for polysulfide intermediates. chemrxiv.org

Role of 2 Chloromethyl 5 Methylthiazole As a Versatile Chemical Building Block

Derivatization for Materials Science Applications

Polymer and Supramolecular Chemistry

The bifunctional nature of 2-(chloromethyl)-5-methylthiazole makes it a promising candidate for the construction of novel polymers and supramolecular assemblies. The reactive chloromethyl group can act as an initiation site or a monomeric unit in various polymerization reactions, while the thiazole (B1198619) ring can impart desirable properties such as thermal stability and specific non-covalent interactions crucial for supramolecular chemistry.

The chloromethyl group is a well-known functionality for initiating cationic polymerization or for participating in polycondensation reactions. For instance, chloromethylated aromatic compounds are known to undergo polymerization to form polymers with interesting properties. While direct polymerization of this compound is not extensively documented, its reactivity can be compared to other chloromethylated heterocycles. The ease of substitution of the chlorine atom allows for the introduction of various functionalities, leading to the synthesis of a wide array of polymers with tailored properties. For example, the reaction of the chloromethyl group with nucleophiles can be used to graft side chains onto existing polymer backbones or to create novel monomers for step-growth polymerization.

In the realm of supramolecular chemistry, the thiazole ring itself offers a platform for directing non-covalent interactions. Thiazole-containing molecules are known to participate in hydrogen bonding, π-π stacking, and coordination with metal ions. rsc.org These interactions are the driving forces for the self-assembly of molecules into well-defined, higher-order structures such as helices, sheets, and cages. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking interactions with other aromatic systems. Furthermore, the sulfur and nitrogen atoms can act as coordination sites for metal ions, leading to the formation of metallo-supramolecular architectures. While specific studies on the supramolecular self-assembly of this compound are limited, the inherent properties of the thiazole nucleus suggest its potential in designing and synthesizing novel supramolecular materials. rsc.org

Potential Biological Activities and Pharmacological Implications of 2 Chloromethyl 5 Methylthiazole Derivatives

Antimicrobial Activities (Antibacterial, Antifungal)

Thiazole (B1198619) derivatives are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against various bacterial and fungal strains. mdpi.comnih.gov The incorporation of the thiazole moiety into different molecular structures has been a successful strategy in the development of new antimicrobial agents. nih.gov

Antibacterial Activity:

Newly synthesized thiazole derivatives have demonstrated notable antibacterial effects. For instance, certain 2,5-disubstituted thiazole derivatives have shown potent activity against clinically relevant isolates of Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate S. aureus (VISA), and Vancomycin-resistant S. aureus (VRSA). nih.gov One particular compound exhibited a minimum inhibitory concentration (MIC) in the range of 0.7–2.8 μg/mL against VISA and various VRSA strains. nih.gov

In other studies, thiazole derivatives have been effective against both Gram-positive and Gram-negative bacteria. nih.gov For example, some thiazole-pyrazoline Schiff base hybrids have shown promise as therapeutic agents against Pseudomonas aeruginosa and Escherichia coli. researchgate.net The substitution pattern on the thiazole ring plays a crucial role in determining the antibacterial potency. nih.govnih.gov

Antifungal Activity:

Thiazole derivatives have also emerged as significant antifungal agents. nih.gov They have shown efficacy against a range of fungal pathogens, including various Candida and Cryptococcus species. nih.govnih.gov For instance, a series of thiazole derivatives bearing a hydrazone group demonstrated that the thiazole nucleus is essential for antifungal activity. nih.gov One compound from this series showed superior activity compared to fluconazole (B54011) against all tested Candida and Cryptococcus species. nih.gov

The lipophilicity of these derivatives has been correlated with their high antifungal activity. nih.gov The mode of action for some of these compounds may involve disruption of the fungal cell wall and/or cell membrane. nih.gov

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| 2,5-disubstituted thiazole | MRSA, VISA, VRSA | MIC: 0.7–2.8 μg/mL | nih.gov |

| Thiazole-hydrazone derivative | Candida spp., Cryptococcus spp. | Superior to fluconazole | nih.gov |

| Thiazole derivative | Candida albicans | MIC: 0.008–7.81 µg/mL | nih.gov |

| Thiazole-pyrazoline Schiff base | P. aeruginosa, E. coli | Promising therapeutic agent | researchgate.net |

Anti-inflammatory Properties

Thiazole derivatives have been extensively investigated for their anti-inflammatory potential, with some compounds showing potent activities by targeting key enzymes in the inflammatory cascade. researchgate.netwisdomlib.org These derivatives are being explored as alternatives to existing anti-inflammatory drugs. wisdomlib.org

The anti-inflammatory action of many thiazole derivatives is linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid pathway of inflammation. researchgate.net Specifically, some derivatives have shown the ability to block LOX5 and COX-2. researchgate.net

Several studies have synthesized and evaluated series of thiazole derivatives for their anti-inflammatory effects. For example, certain 4-arylthiazole acetic acid and 2-aminothiazole (B372263) derivatives have demonstrated strong suppression of paw edema in rat models. nih.gov Two compounds, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid, were particularly effective and also showed strong inhibition of trypsin and chymotrypsin (B1334515) activities. nih.gov

Another study on a series of 4-benzyl-1,3-thiazole derivatives, designed based on the dual COX/LOX inhibitor Darbufelone, also showed promising anti-inflammatory activity. tandfonline.com The substitution at the second position of the thiazole scaffold was found to be critical for the biological activity. tandfonline.com Furthermore, some synthesized thiazole derivatives have demonstrated significant reductions in paw edema, with some achieving up to 44% inhibition in the carrageenan-induced edema test. wisdomlib.org

Anticancer and Antitumor Activities

The thiazole scaffold is a key component of several clinically approved anticancer drugs, such as Dasatinib and Ixabepilone, highlighting its importance in cancer therapy. nih.gov Thiazole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways like NF-κB/mTOR/PI3K/AkT. nih.govnih.gov

Numerous studies have focused on synthesizing and evaluating novel thiazole derivatives for their cytotoxic effects against a variety of human tumor cell lines. researchgate.net For instance, some 2-substituted 4-[3/4-(4-arylthiazole-2-yl)aminophenyl]thiazole derivatives have been found to act as anticancer agents against cell lines derived from breast, leukemia, lung, and other cancers. researchgate.net

In one study, a new series of 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety were synthesized and evaluated as tubulin polymerization inhibitors. researchgate.net Several of these compounds showed superior cytotoxic activity against four human cancer cell lines (HepG2, MCF-7, HCT116, and HeLa) with IC50 values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μM. researchgate.netacs.org Further investigation revealed that some of these compounds remarkably inhibit tubulin polymerization, with IC50 values even exceeding that of the reference drug combretastatin (B1194345) A-4. researchgate.net

Another study reported on novel thiazole-hydrazide derivatives, where one compound was found to be most potent against lung cancer cells (A549) and another against breast cancer cells (MCF-7). researchgate.net The combination of thiazole and hydrazinoacetyl moieties was shown to have a significant impact against cancer cells. researchgate.net

Table 2: Anticancer Activity of Selected Thiazole Derivatives

| Compound Type | Cancer Cell Line(s) | Mechanism of Action | IC50 Value | Reference |

|---|---|---|---|---|

| 2,4-disubstituted thiazole | HepG2, MCF-7, HCT116, HeLa | Tubulin polymerization inhibition | 3.35 - 18.69 µM | researchgate.netacs.org |

| Thiazole-hydrazide derivative | A549 (Lung) | Apoptosis induction | Not specified | researchgate.net |

| Thiazole-hydrazide derivative | MCF-7 (Breast) | Apoptosis induction | 5.73 µM | researchgate.net |

| 2-aminothiazole derivative | Various human malignant cell lines | Not specified | Nanomolar range | researchgate.net |

Other Therapeutic Areas (e.g., Antiviral, Antiparasitic)

Beyond their antimicrobial, anti-inflammatory, and anticancer properties, thiazole derivatives have demonstrated potential in other therapeutic areas, including as antiviral and antiparasitic agents. researchgate.netresearchgate.net

Antiviral Activity:

Certain thiazole derivatives have shown promising antiviral activity. For example, imidazo[2,1-b]thiazole (B1210989) compounds have been evaluated against a range of viruses, including feline coronavirus and HSV-1, with some derivatives demonstrating notable efficacy. researchgate.net

Antiparasitic Activity:

The thiazole nucleus is a key feature in the antiparasitic drug nitazoxanide. globalresearchonline.netresearchgate.net Thiazole derivatives have shown significant activity against various parasites, including those responsible for Chagas disease and leishmaniasis. mdpi.com For instance, a series of 3-pyridyl-1,3-thiazole subunit-containing compounds were investigated as potential agents against Trypanosoma cruzi and Leishmania species. mdpi.com

In one study, new 1,3-thiazole derivatives exhibited promising trypanocidal and leishmanicidal effects, with one compound displaying a favorable balance between potency and selectivity against T. cruzi. mdpi.com Another study highlighted that the metal-binding capability of some thiazole derivatives can enhance their antiparasitic activity by improving properties like lipophilicity and bioavailability. mdpi.com

Structure-Activity Relationship (SAR) Studies of Functionalized Thiazole Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of thiazole derivatives by identifying the chemical features responsible for their biological activity. nih.govnih.gov These studies provide insights into how different substituents on the thiazole ring influence the compound's efficacy and selectivity. nih.govtandfonline.com

For instance, in the development of anti-inflammatory 4-benzyl-1,3-thiazole derivatives, the substitution at the second position of the thiazole scaffold was found to be a key determinant of activity. tandfonline.com The nature of the substituent at various positions on the thiazole ring can significantly impact the compound's interaction with its biological target. pharmaguideline.com

In the context of antimicrobial activity, SAR studies have shown that the type and position of substituents on the thiazole ring are critical. For example, in a series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives, variations in the substituents at the fourth and fifth positions of the thiazole ring led to differences in antibacterial and antifungal activity. semanticscholar.org Similarly, for 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives, the nature of the substituents on the 2-pyrazoline (B94618) and phenyl rings was important for their antimicrobial effects. nih.govsemanticscholar.org

SAR studies on anticancer thiazole derivatives have also provided valuable information. For example, in a series of thiazole analogues, the replacement of a dimethylamino group with a phenyl or methyl group on the thiazole ring, along with specific substitutions on an attached phenyl ring, was found to be crucial for their antitumor activity. nih.gov These findings guide the rational design of more potent and selective anticancer agents. nih.govnih.gov

Ligand-Target Binding Interactions

Understanding the binding interactions between thiazole derivatives and their biological targets at a molecular level is essential for rational drug design. rsc.orgnih.gov Molecular docking and dynamics simulations are powerful tools used to predict and analyze these interactions, providing insights into the binding modes and stability of the ligand-target complexes. rsc.orgmdpi.com

For example, in the study of thiazole derivatives as tubulin polymerization inhibitors, molecular docking was used to investigate the binding interactions within the colchicine-binding site of tubulin. researchgate.netacs.org The results showed that the thiazole ring and its various side chains played a significant role in destabilizing tubulin through a variety of noncovalent interactions, including hydrogen bonding and σ-hole bonding involving the sulfur atom of the thiazole ring. nih.gov

In another study focusing on thiazole derivatives as inhibitors of phospholipase A2 from snake venom, molecular docking helped identify a compound that effectively masked the enzyme's activity. nih.gov Similarly, docking studies of thiazole derivatives with the aromatase enzyme, a target in breast cancer therapy, revealed that these compounds could bind to the active site through hydrogen bonding and arene-H interactions with key amino acid residues. mdpi.comresearchgate.net

These computational studies, by elucidating the specific interactions between the thiazole derivatives and their target proteins, provide a basis for the rational design of new compounds with improved affinity and selectivity. rsc.orgdntb.gov.ua

Future Research Directions and Challenges in 2 Chloromethyl 5 Methylthiazole Research

Development of Greener Synthetic Methodologies

A significant challenge in the production of 2-(Chloromethyl)-5-methylthiazole lies in the development of environmentally benign synthetic routes. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. unifiedpatents.comgoogle.com Future research is increasingly focused on aligning the synthesis of this important intermediate with the principles of green chemistry.

Key areas of development include:

Solvent and Reagent Selection: Minimizing the use of toxic solvents and replacing harsh reagents, such as large quantities of hydrochloric acid, are critical goals. unifiedpatents.com Research into methods that utilize recyclable organic solvents or even aqueous media could significantly reduce the environmental impact. bepls.com

Catalysis: The use of photocatalysis, for instance, has been explored to promote the chlorination reaction under milder conditions, potentially reducing reaction temperature and time while improving yield. google.com The development of novel, highly efficient, and recyclable catalysts is a promising avenue for greener synthesis.

Process Intensification: Continuous flow synthesis, as opposed to batch processing, offers advantages in terms of safety, efficiency, and waste reduction. unifiedpatents.comanalytik.news The implementation of continuous reactors, such as tube-type falling-film reactors, represents a move towards more sustainable manufacturing. unifiedpatents.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future methodologies will likely be evaluated based on their atom economy to ensure minimal waste generation.

| Green Chemistry Approach | Objective | Potential Benefits |

| Use of Greener Solvents | Reduce environmental impact and improve worker safety. | Lower emissions, easier solvent recovery and recycling. |

| Photocatalysis | Employ light to drive chemical reactions. | Milder reaction conditions, reduced energy consumption, high selectivity. google.com |

| Continuous Flow Synthesis | Improve reaction control and efficiency. | Enhanced safety, consistent product quality, reduced waste. unifiedpatents.comanalytik.news |

| High Atom Economy Reactions | Maximize the efficiency of a chemical reaction. | Minimized waste production, more sustainable process. |

Exploration of Novel Reactivity Patterns

The inherent reactivity of this compound, stemming from the electrophilic chloromethyl group and the nucleophilic thiazole (B1198619) ring, presents numerous opportunities for exploring novel chemical transformations. While its use as a building block is established, a deeper understanding of its reactivity could lead to the synthesis of a wider array of complex molecules.

Future research in this area could focus on:

Functionalization of the Chloromethyl Group: Beyond simple nucleophilic substitution, exploring reactions that modify the chloromethyl group in novel ways is of interest. This could include, for example, transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Reactions at the Thiazole Ring: While the thiazole ring is aromatic, its reactivity can be tuned by the substituents. Investigating electrophilic and nucleophilic substitution reactions on the thiazole ring of this compound could provide access to new derivatives with unique properties. pharmaguideline.com

Domino and Multicomponent Reactions: Designing one-pot reactions that involve this compound as a key component can streamline the synthesis of complex heterocyclic systems, improving efficiency and reducing waste.

Polymerization: The bifunctional nature of this compound could be exploited in the synthesis of novel polymers with unique thermal, electronic, or optical properties for applications in materials science. nbinno.com

Advanced Characterization Techniques for In-Situ Monitoring

To optimize synthetic processes and gain a deeper understanding of reaction mechanisms, the implementation of advanced characterization techniques for real-time, in-situ monitoring is crucial. Traditional offline analysis methods can be time-consuming and may not capture transient intermediates.

Future research will likely involve the application of Process Analytical Technology (PAT) to the synthesis of this compound. Key techniques include:

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. spectroscopyonline.com

Low-Field Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of compact, benchtop NMR spectrometers allows for the online monitoring of chemical reactions, providing detailed structural information and quantitative data on reaction kinetics. analytik.news This has been successfully demonstrated for the synthesis of other thiazoles. analytik.news

| Technique | Information Provided | Advantages for this compound Synthesis |

| In-situ FTIR/Raman | Vibrational modes of molecules, functional group analysis. | Real-time monitoring of reactant consumption and product formation. spectroscopyonline.com |

| Low-Field NMR | Detailed molecular structure and quantification. | Precise tracking of reaction progress and identification of intermediates. analytik.news |

Deeper Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research and development. In the context of this compound, a deeper integration of these approaches can provide valuable insights that are difficult to obtain through experiments alone.

Future research directions include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of reaction mechanisms. nih.govmdpi.com This knowledge can be used to optimize reaction conditions and predict the formation of byproducts.

Predictive Modeling for Biological Activity: For derivatives of this compound with potential therapeutic applications, molecular docking and other computational methods can be used to predict their binding affinity to biological targets. nih.govnih.gov This can help in prioritizing the synthesis of compounds with the highest potential for desired biological activity.

Spectroscopic Analysis: Computational methods can be used to predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization and structural confirmation of newly synthesized compounds. nih.gov

Expansion of Applications in Emerging Technologies and Therapeutic Fields

While this compound is a key intermediate in the agrochemical industry, its derivatives hold significant promise in a variety of other fields. researchgate.netnih.gov A major challenge and opportunity for future research is to expand its applications beyond its current uses.

Potential areas for expansion include:

Medicinal Chemistry: The thiazole scaffold is a common feature in many biologically active compounds. nih.govnih.govnih.gov Derivatives of this compound could be explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.netijper.org

Materials Science: The incorporation of the this compound moiety into polymers or other materials could lead to the development of functional materials with enhanced properties, such as thermal stability, flame retardancy, or specific electronic characteristics. nbinno.com Its derivatives could also find use in the formulation of specialized coatings and additives. nbinno.com

Catalysis: The thiazole ring can act as a ligand for metal catalysts. The synthesis of novel catalysts based on this compound derivatives could lead to new and more efficient catalytic systems for a variety of organic transformations.

| Field | Potential Application of this compound Derivatives | Rationale |

| Medicinal Chemistry | Anticancer, anti-inflammatory, antimicrobial agents. | The thiazole ring is a known pharmacophore in many drugs. nih.govnih.govnih.gov |

| Materials Science | Advanced polymers, functional coatings. | Incorporation of the thiazole moiety can impart desirable properties like thermal stability. nbinno.com |

| Catalysis | Ligands for transition metal catalysts. | The nitrogen and sulfur atoms of the thiazole ring can coordinate to metal centers. |

Q & A

Q. How can the synthesis of 2-(Chloromethyl)-5-methylthiazole be optimized for high yield and purity?

The synthesis involves reacting 2-chloroallyl isothiocyanate with chlorine gas under controlled conditions. Key parameters include:

- Temperature : Maintaining a reaction temperature below 40°C to minimize side reactions.

- Catalyst : Using specialized catalysts (e.g., Lewis acids) to enhance cyclization efficiency.

- Purity control : Post-synthesis purification via distillation or recrystallization to achieve >99% purity and yields exceeding 80% .

Q. What analytical techniques are recommended for characterizing this compound?

- GC-MS : Validates purity and identifies volatile byproducts (≥99% purity confirmed) .

- 1H-NMR : Confirms structural integrity, particularly the chloromethyl (–CH2Cl) and methyl (–CH3) groups .

- Elemental analysis : Matches calculated vs. experimental C, H, N, S, and Cl percentages to verify composition .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Short-term storage at +4°C and long-term storage at –20°C to prevent degradation.

- Handling : Protect from light and moisture using amber glassware and desiccants. Avoid exposure to reactive solvents (e.g., water, alcohols) .

Advanced Research Questions

Q. How do structural modifications influence the reactivity of this compound compared to analogs?

Comparative studies with analogs like 2-Chloro-5-chloromethylthiazole (C₄H₃Cl₂NS) reveal:

- Electrophilic reactivity : The chloromethyl group (–CH2Cl) enhances nucleophilic substitution reactions, making it more reactive than methyl-substituted thiazoles (e.g., 5-Methylthiazole) .

- Steric effects : The methyl group at position 5 reduces steric hindrance compared to bulkier substituents, facilitating coupling reactions in agrochemical synthesis .

Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?

- Cross-validation : Use multiple techniques (e.g., NMR, LC-MS) to confirm intermediate structures.

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) improve reaction reproducibility by stabilizing charged intermediates .